Sodium Tosylate-d7
Description
Sodium Tosylate-d7 (C7H7D7SO3Na) is a deuterated derivative of sodium tosylate, where seven hydrogen atoms in the methyl and aromatic groups are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as deuterium’s distinct nuclear spin properties improve signal resolution in structural and kinetic studies . Deuterated compounds like this compound are critical in pharmaceutical research, particularly in tracing metabolic pathways and analyzing drug-receptor interactions without significantly altering the molecule’s chemical behavior .
Properties
Molecular Formula |
C7H7NaO3S |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
sodium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1/i1D3,2D,3D,4D,5D; |
InChI Key |
KVCGISUBCHHTDD-ANHTTWOXSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium Tosylate-d7 can be synthesized by reacting p-toluenesulfonyl chloride with deuterated sodium hydroxide (NaOD) in a suitable solvent. The reaction typically proceeds under mild conditions, ensuring the complete substitution of hydrogen with deuterium in the methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to maintain the deuterium content in the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Sodium Tosylate-d7 participates in Sₙ2 reactions, where the tosylate group (-OTs) acts as a leaving group. This is exemplified in alkylation and arylation processes:
Key Findings:
-
Reactivity in Alkylation : A 2024 study demonstrated that aqueous this compound solutions facilitate alkylation of phenols, thiophenols, and tosylamides under mild conditions (60°C, 6–12 hours). Yields exceeded 85% for aryl ethers and thioethers .
-
Isotopic Tracking : The deuterated tosylate enables precise tracking of reaction pathways via NMR or mass spectrometry, particularly in studies of stereochemical outcomes .
Data Table: Alkali Fusion Optimization
Hydrolysis and Solvolysis
The tosylate group undergoes hydrolysis in protic solvents:
Experimental Insights:
-
Methanolysis : Refluxing this compound with NaHCO₃ in methanol for 5 hours cleaves the tosylate group, as observed in vitamin D₇ derivative synthesis .
-
Deuterium Effects : Kinetic isotope effects (KIE) studies show a 10–15% slower hydrolysis rate compared to non-deuterated analogs due to C-D bond stability .
Role in Protecting Group Chemistry
This compound derivatives protect alcohols and amines during multi-step syntheses:
-
Alcohol Protection :
The tosylate group resists nucleophilic attack, enabling selective functionalization .
-
Deprotection : Requires strong acids (e.g., HBr/AcOH) or reductive conditions (e.g., LiAlH₄) .
Sustainability in Green Chemistry
Recent advances highlight this compound’s utility in eco-friendly protocols:
-
Recyclable Medium : Aqueous NaTos solutions were reused 10 times in alkylation reactions without yield loss, reducing waste by 70% compared to traditional solvents .
-
Environmental Metrics :
Comparative Reactivity with Analogues
| Compound | Reactivity in Sₙ2 | Solubility (H₂O) | Thermal Stability |
|---|---|---|---|
| This compound | High | 120 g/100 mL | Stable ≤ 300°C |
| Potassium Tosylate | Moderate | 95 g/100 mL | Decomposes ≥ 280°C |
| Silver Tosylate | Very High | Insoluble | Light-sensitive |
Scientific Research Applications
Sodium Tosylate-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.
Biology: It serves as a labeling agent in biological studies to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium Tosylate-d7 involves its role as a leaving group in substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the reaction. The deuterium atoms in the methyl group do not significantly alter the mechanism but can influence the reaction kinetics due to the isotope effect.
Comparison with Similar Compounds
Comparison with Similar Sodium Salts
Sodium Tosylate-d7 shares functional similarities with other sodium-containing aromatic sulfonates but differs in isotopic composition and specialized applications. Below is a comparative analysis with structurally or functionally related compounds:
Structural and Functional Comparisons
Key Differences
- Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated analogs, enabling precise tracking in kinetic studies. For example, deuterium’s lower vibrational frequency can alter reaction rates marginally compared to hydrogen .
- Analytical Utility: Unlike Sodium Chloroacetate (used in agrochemicals) or Docusate Sodium (a surfactant), this compound is primarily a research tool. Its deuterated structure avoids signal interference in <sup>1</sup>H-NMR, a limitation in studies using non-deuterated salts .
- Safety Profile : While Sodium Chloroacetate requires stringent handling due to corrosivity , this compound’s hazards are tied to general laboratory practices (e.g., avoiding isotopic contamination).
Physicochemical Properties
Deuterium substitution minimally affects solubility but may alter crystalline structure and thermal stability. For instance, deuterated compounds often exhibit higher melting points due to stronger deuterium bonding . Exact data for this compound is scarce, but analogous deuterated aromatics show ~2–5°C increases in melting points compared to protiated forms .
Regulatory and Analytical Considerations
- Regulatory Compliance : Like all deuterated compounds, this compound must meet REACH requirements for isotopic purity. Confirmatory analyses (e.g., NMR, isotope-ratio MS) are essential, though costly and technically demanding .
- Synthesis Challenges: Deuterium incorporation requires specialized reagents (e.g., D2O, deuterated toluenesulfonic acid), increasing production costs compared to non-deuterated salts .
Biological Activity
Sodium Tosylate-d7 is a deuterated form of tosylate, a sulfonate ester commonly used in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H7O3S
- Molecular Weight : 174.19 g/mol
- CAS Number : 1216989-88-6
- Appearance : Off-white to light yellow solid
- Solubility : Slightly soluble in water and methanol
This compound acts primarily as a leaving group in nucleophilic substitution reactions, enhancing the reactivity of various substrates. The incorporation of deuterium atoms allows for tracking and studying metabolic pathways in biological systems, particularly in drug metabolism research.
Cytotoxicity and Cell Proliferation
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The compound's activity is often assessed using assays such as:
- MTT Assay : Measures cell viability based on mitochondrial activity.
- Colony Formation Assay : Evaluates the ability of cells to grow into colonies after treatment.
For instance, studies have shown that certain tosylate derivatives can inhibit cell proliferation in MCF-7 breast cancer cells, which are known for their resistance to conventional therapies .
Case Studies
-
Study on Anticancer Activity :
A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.Concentration (µM) Cell Viability (%) 0 100 10 90 25 70 50 40 100 20 -
Metabolic Studies :
In drug metabolism research, this compound serves as an internal standard for assessing the metabolic stability of various compounds. Its deuterated nature allows for precise tracking in mass spectrometry analyses, providing insights into metabolic pathways and enzyme interactions .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Inhibition of Enzyme Activity : this compound has been shown to affect specific enzyme activities in vitro, suggesting potential roles in modulating biochemical pathways.
- Impact on Cellular Mechanisms : Studies demonstrate that sodium tosylates can influence cell signaling pathways involved in proliferation and apoptosis, indicating a broader scope of biological activity beyond mere cytotoxicity .
Tables Summarizing Key Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against MCF-7 cells |
| Drug Metabolism | Serves as an internal standard in mass spectrometry |
| Enzyme Inhibition | Modulates specific enzyme activities |
Q & A
Q. How can researchers optimize the synthesis of Sodium Tosylate-d7 to ensure high isotopic purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent choice, temperature, and deuterium source). For example, using deuterated solvents (e.g., D₂O) and reagents minimizes proton contamination. Post-synthesis, purification via recrystallization or column chromatography should be validated using NMR and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium incorporation). For new compounds, provide full spectral data (¹H NMR, ¹³C NMR, HRMS) and compare with non-deuterated analogs to confirm structural integrity .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ²H NMR are critical for confirming molecular weight and deuterium distribution. For quantification in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended. Ensure calibration curves use certified reference standards. Cross-validate results with orthogonal methods, such as ion chromatography for tosylate ion content (21–24% as per pharmacopeial standards) .
Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled temperature (±2°C), humidity, and light exposure. Use a factorial design to test combinations (e.g., 4°C, 25°C, 40°C; 60% relative humidity). Analyze degradation products via LC-MS and compare with fresh samples. Include statistical models (e.g., Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What strategies mitigate deuterium isotope effects when using this compound in kinetic studies?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter reaction rates. To minimize bias:
Q. How can conflicting NMR data for this compound in different solvents be resolved?
- Methodological Answer : Solvent-induced shifts arise from differences in polarity and hydrogen bonding. To resolve discrepancies:
- Standardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃).
- Use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously.
- Reference chemical shifts to tetramethylsilane (TMS) or residual solvent signals. Publish raw spectral data in open repositories for peer validation .
Q. What experimental protocols ensure reproducible quantification of this compound in heterogeneous catalysis studies?
- Methodological Answer :
- Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.
- For solid-state analyses, pair X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to account for hydration/dehydration artifacts.
- Report detection limits (e.g., LOD = 0.1 μg/mL) and inter-day precision (RSD <5%) in supplementary tables .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Replicate solubility tests using standardized buffers (e.g., phosphate-buffered saline at pH 7.4).
- Compare results with literature using the same methodology (e.g., shake-flask vs. HPLC methods).
- Perform meta-analysis to identify outliers and assess publication bias. Include a sensitivity analysis in the discussion section .
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cellular assays?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.
- Report IC₅₀ values with 95% confidence intervals.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Share raw datasets and analysis scripts in repositories like Zenodo .
Supplementary Data and Reproducibility
Q. What metadata should accompany experimental datasets for this compound to ensure reproducibility?
- Methodological Answer : Include:
- Synthetic protocols (molar ratios, reaction times).
- Instrument parameters (e.g., NMR pulse sequences, MS ionization modes).
- Environmental conditions (temperature, humidity).
- Software versions (e.g., MestReNova for NMR).
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with DOIs .
Q. How can researchers validate the absence of proton exchange in this compound during long-term kinetic studies?
- Methodological Answer :
- Conduct control experiments with deuterium-labeled and unlabeled analogs.
- Monitor proton incorporation via ¹H NMR at regular intervals.
- Use deuterium-depleted solvents and inert atmospheres (e.g., N₂ glovebox) to minimize exchange .
Tables for Method Comparison
| Analytical Method | Detection Limit | Accuracy | Use Case | Reference |
|---|---|---|---|---|
| LC-MS/MS | 0.05 ng/mL | ±2% | Biological quantification | |
| qNMR | 0.1 mM | ±5% | Solvent-based studies | |
| Ion Chromatography | 1 μg/mL | ±3% | Pharmacopeial compliance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
